Product packaging for N,N-Dimethyl-p-(2,3-xylylazo)aniline(Cat. No.:CAS No. 18997-62-1)

N,N-Dimethyl-p-(2,3-xylylazo)aniline

Cat. No.: B091850
CAS No.: 18997-62-1
M. Wt: 253.34 g/mol
InChI Key: MLPYGZQFLVBIBA-UHFFFAOYSA-N
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Description

Fundamental Principles and Research Significance of Azo Dyes

The fundamental principle behind the color of azo dyes lies in their extended conjugated systems, which include the azo (-N=N-) linkage and the attached aromatic rings. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, these molecules can absorb light in the visible region of the electromagnetic spectrum, leading to their characteristic intense colors, which can range from yellow and orange to red, brown, and blue. mdpi.comresearchgate.net The specific color is determined by the precise structure of the molecule, including the nature of the aromatic rings and any substituents they bear. researchgate.net

The synthesis of most azo dyes is achieved through a two-step process known as diazotization followed by azo coupling. researchgate.netresearchgate.netmdpi.com In the first step, a primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. researchgate.net These diazonium salts are typically unstable and are used immediately in the second step, where they act as electrophiles in a reaction with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo compound. researchgate.netjournalcsij.com

The research significance of azo dyes extends far beyond their use in the textile and food industries. nih.gov They are valuable as chromogenic reagents for the detection of metal ions, as indicators in complexometric titrations, and have been investigated for applications in nonlinear optics, optical data storage, and as molecular switches. mdpi.commdpi.com Furthermore, the study of their metabolism, often involving the reductive cleavage of the azo bond by microorganisms or enzymes, is a significant area of toxicological and environmental research. mdpi.comnih.govchemspider.com

Role of N-Alkylated Aniline (B41778) Derivatives in Azo Compound Chemistry

N-alkylated aniline derivatives, such as N,N-dimethylaniline, play a crucial role as coupling components in the synthesis of many azo dyes. nih.gov The N,N-dimethylamino group is a powerful electron-donating group (EDG). When attached to the aromatic ring, it significantly increases the electron density of the ring, particularly at the ortho and para positions, making it highly activated towards electrophilic aromatic substitution. nih.gov This enhanced nucleophilicity makes N,N-dimethylaniline and its derivatives excellent coupling partners for the relatively weak electrophiles that diazonium salts represent.

The presence of the N,N-dimethylamino group has a profound effect on the spectroscopic properties of the resulting azo dye. As a strong auxochrome, it causes a bathochromic shift (a shift to longer wavelengths) of the main absorption band of the chromophore. This is because the electron-donating nature of the dimethylamino group extends the conjugation and reduces the HOMO-LUMO energy gap, leading to deeper colors (e.g., from yellow to orange or red). The electronic properties of the dye can be further tuned by the introduction of other substituents on either of the aromatic rings, allowing for the fine-tuning of the color. nih.gov

Structural Context of N,N-Dimethyl-p-(2,3-xylylazo)aniline in Contemporary Chemical Studies

This compound, also known as 2',3'-Dimethyl-4-dimethylaminoazobenzene, is a specific example of an azo dye that incorporates the key structural features discussed. Its molecular structure consists of an N,N-dimethylaniline moiety linked via an azo bridge to a 2,3-dimethylphenyl (2,3-xylyl) group.

While specific research applications for this compound are not extensively documented in publicly available literature, its structure places it within a well-studied class of compounds, namely the substituted 4-dimethylaminoazobenzenes. The parent compound, 4-dimethylaminoazobenzene (also known as Butter Yellow), has been the subject of numerous studies, largely due to its historical use and subsequent identification as a carcinogen. mdpi.comjournalcsij.com

The structural distinction of this compound lies in the substitution pattern of the second aromatic ring. The presence of two methyl groups at the ortho (2') and meta (3') positions of the phenyl ring attached to the azo group introduces specific steric and electronic effects. The methyl group is a weak electron-donating group, which can subtly influence the electronic properties of the azo system. journalcsij.com Studies on other methylated azo dyes have shown that the position of methyl groups can affect the color and properties of the dye. For instance, the position of a methyl substituent can influence the color yield and hue of disperse dyes. mdpi.com

The ortho-methyl group, in particular, can introduce steric hindrance that may affect the planarity of the molecule. The degree of planarity in azo dyes can influence their spectroscopic properties and intermolecular interactions. Research on related carcinogenic azo dyes has shown that the position of methyl groups can significantly alter their biological activity. researchgate.net For example, studies on methyl-substituted derivatives of 4-dimethylaminoazobenzene have demonstrated that the position of the methyl group is a more significant determinant of carcinogenicity than the nature of the substituent itself. researchgate.net

Therefore, in contemporary chemical studies, this compound would be of interest for investigating the combined effects of the strong electron-donating N,N-dimethylamino group and the specific steric and electronic influence of the 2,3-dimethyl substitution pattern on the properties and potential biological activity of the 4-dimethylaminoazobenzene scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3 B091850 N,N-Dimethyl-p-(2,3-xylylazo)aniline CAS No. 18997-62-1

Properties

CAS No.

18997-62-1

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

4-[(2,3-dimethylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H19N3/c1-12-6-5-7-16(13(12)2)18-17-14-8-10-15(11-9-14)19(3)4/h5-11H,1-4H3

InChI Key

MLPYGZQFLVBIBA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N(C)C)C

Synonyms

N,N-Dimethyl-p-(2,3-xylylazo)aniline

Origin of Product

United States

Synthetic Methodologies and Strategic Organic Transformations

Azo Coupling Reactions for p-Arylazoaniline Scaffolds

The cornerstone for the synthesis of N,N-Dimethyl-p-(2,3-xylylazo)aniline and its analogs is the azo coupling reaction. This reaction is a classic example of electrophilic aromatic substitution where a diazonium salt acts as the electrophile and an activated aromatic ring, in this case, N,N-dimethylaniline, serves as the nucleophile.

Diazotization of Substituted Aryl Amines

The initial and critical step in azo coupling is the formation of a diazonium salt from a primary aromatic amine. For the synthesis of the target molecule, this involves the diazotization of 2,3-xylidine (2,3-dimethylaniline). This transformation is typically achieved by treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.

The general procedure for the diazotization of an arylamine is as follows:

The aromatic amine is dissolved or suspended in a cold aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

A solution of sodium nitrite is added dropwise while maintaining the temperature between 0 and 5 °C.

The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

The resulting diazonium salt solution is typically used immediately in the subsequent coupling reaction without isolation due to its inherent instability and potential explosive nature in a dry state.

Electrophilic Aromatic Substitution with N,N-Dialkylanilines

Once the 2,3-dimethylbenzenediazonium salt is formed, it is introduced to a solution of the coupling component, N,N-dimethylaniline. The N,N-dimethylamino group is a strong activating group, directing the electrophilic attack of the diazonium ion to the ortho and para positions of the aniline (B41778) ring.

Due to steric hindrance from the bulky N,N-dimethylamino group, the coupling reaction predominantly occurs at the para position, leading to the desired p-substituted product, this compound. The reaction is an electrophilic aromatic substitution, and the pH of the reaction medium is a crucial factor. The coupling is generally carried out in a mildly acidic to neutral medium to ensure a sufficient concentration of the diazonium ion electrophile while the coupling component remains sufficiently nucleophilic.

A representative experimental procedure for a similar azo coupling reaction involves dissolving N,N-dimethylaniline in a dilute acid and then slowly adding the cold diazonium salt solution with vigorous stirring. The pH is then carefully adjusted to promote the coupling reaction, leading to the precipitation of the azo dye.

Advanced Synthetic Approaches to this compound and Analogous Structures

While the classical azo coupling reaction is robust, modern synthetic chemistry has introduced advanced methodologies to improve efficiency, selectivity, and substrate scope in the synthesis of azo compounds.

Catalytic Systems in Azo Compound Synthesis

The synthesis of unsymmetrical azoarenes can be challenging due to the potential for side reactions and the limited scope of traditional methods. Transition metal-catalyzed cross-coupling reactions have emerged as a powerful alternative. For instance, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of azo compounds from aryl halides and arylhydrazines. These reactions often exhibit broad functional group tolerance and can provide access to complex azo structures that are difficult to obtain through classical routes. The yields of such reactions can be influenced by the choice of catalyst, ligand, and reaction conditions.

Table 1: Examples of Palladium-Catalyzed Synthesis of Unsymmetrical Azoarenes
Aryl HalideArylhydrazineCatalyst SystemYield (%)
4-Chromenone-7-triflatePhenylhydrazinePd(OAc)₂ / BINAP85
4-BromotoluenePhenylhydrazine[PdCl(C3H5)]₂ / tBuXPhosLow (major product is hydrazine)
Aryl BromideArylhydrazinePd-catalyzed cascadeVariable

Regioselective Considerations in the Alkylation and Arylation of Aniline Precursors

Recent advances have seen the development of catalytic systems that offer high regioselectivity in the C-H functionalization of anilines. For example, yttrium-catalyzed ortho-selective C-H addition of N,N-dimethylanilines to alkenes has been reported, showcasing the ability of specific catalysts to override the inherent electronic preferences of the substrate.

Precursor Synthesis and Functionalization Pathways (e.g., N,N-dimethylaniline derivatization)

Table 2: Synthesis of N,N-Dimethylaniline from Aniline and Methanol (B129727)
CatalystTemperature (°C)PressureYield (%)
Sulfuric Acid210-215HighHigh
Sulfate / Glass320Atmospheric~98
Raney-Ni170-98 (from nitrobenzene)

The functionalization of N,N-dimethylaniline is another important aspect, particularly for creating derivatives with specific properties. Para-selective C-H functionalization of N,N-dimethylaniline has been achieved using various catalytic systems. For example, palladium-catalyzed para-selective olefination of N,N-dimethylaniline derivatives has been demonstrated, providing a route to further modify the aniline precursor.

Spectroscopic Elucidation of Molecular Architecture and Intramolecular Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N,N-Dimethyl-p-(2,3-xylylazo)aniline in solution. Through the analysis of various NMR experiments, it is possible to map the complete atomic connectivity, probe the electronic environment of individual nuclei, and investigate dynamic equilibria. A central aspect of the NMR analysis of this and related azo dyes is the potential for azo-hydrazone tautomerism, where the molecule exists in equilibrium between the traditional azo form and a quinone-hydrazone structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Tautomeric Equilibria and Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the initial, crucial data for identifying the proton environments within the this compound molecule. The spectrum is expected to show distinct signals corresponding to the protons of the N,N-dimethyl group, the aromatic protons on the dimethylaniline ring, and the protons of the 2,3-xylyl group (both aromatic and methyl).

A key feature in the ¹H NMR spectrum is the potential to observe two distinct sets of signals, which would be direct evidence of the azo-hydrazone tautomeric equilibrium in the solvent used for analysis.

Azo Tautomer: This form would exhibit signals for the N,N-dimethyl protons, typically as a singlet, and distinct aromatic signals for both the aniline (B41778) and xylyl rings in their expected regions.

Hydrazone Tautomer: The formation of the quinone-hydrazone tautomer would lead to significant changes in the electronic structure and, consequently, the chemical shifts of the aromatic protons. Most notably, a new signal corresponding to an N-H proton would appear, often as a broad singlet at a downfield chemical shift. The aromatic signals would also shift due to the loss of aromaticity in the aniline ring and the formation of a quinone-like structure.

The relative populations of the two tautomers can be determined by integrating the signals corresponding to each form. This allows for the calculation of the equilibrium constant for the tautomerism under specific conditions (solvent, concentration).

Table 1: Representative ¹H NMR Chemical Shifts for Tautomers of an Aryl Azo Dye Note: This table presents expected chemical shifts based on related structures, as specific experimental data for this compound was not found in the searched literature. Values are illustrative.

Proton AssignmentAzo Form (δ, ppm)Hydrazone Form (δ, ppm)
N-H-~12.0 - 15.0 (broad s)
Aromatic C-H6.5 - 8.06.8 - 8.2 (shifted)
N(CH₃)₂~3.0 (s)~3.1 (s)
Ar-CH₃ (xylyl)~2.2 - 2.5 (s)~2.3 - 2.6 (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy is used to map the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete assignment of the carbon skeleton.

The azo-hydrazone tautomerism profoundly impacts the ¹³C NMR spectrum. The chemical shifts of the carbon atoms, particularly those in the aniline ring and the carbons attached to the azo/hydrazone nitrogen atoms, serve as sensitive probes for the dominant tautomeric form.

In the azo form , the carbon atoms of the phenyl rings would show chemical shifts typical of substituted aromatic systems.

In the hydrazone form , the carbon atom of the aniline ring bonded to the nitrogen (C-N) would experience a significant upfield shift, while the carbon at the para position (originally C-N(CH₃)₂) would shift downfield, reflecting its change to a carbonyl-like carbon (C=O) in the quinone structure. The presence of this downfield signal is a strong indicator of the hydrazone tautomer.

Table 2: Representative ¹³C NMR Chemical Shifts for Tautomers of an Aryl Azo Dye Note: This table presents expected chemical shifts based on related structures, as specific experimental data for this compound was not found in the searched literature. Values are illustrative.

Carbon AssignmentAzo Form (δ, ppm)Hydrazone Form (δ, ppm)
C=O (quinone-like)-~170 - 180
Aromatic/Olefinic C110 - 155115 - 160 (shifted)
C-N (azo/hydrazone)~145 - 150~130 - 140
N(CH₃)₂~40~41
Ar-CH₃ (xylyl)~15 - 20~16 - 21

Advanced NMR Techniques (e.g., 2D HMBC) for Conformational and Tautomeric Studies

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are essential for making unambiguous assignments and confirming tautomeric forms. An ¹H-¹³C HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.

This technique is particularly powerful for differentiating tautomers. For instance, in the hydrazone form, a correlation would be observed between the N-H proton and the carbon atoms of the xylyl ring and the quinone-like ring, providing definitive proof of this structure. In contrast, such correlations would be absent in the azo form. Furthermore, ¹H-¹⁵N HMBC experiments can be used to directly probe the chemical environment of the nitrogen atoms, which are at the core of the tautomeric equilibrium. rsc.orgresearchgate.net Observing a correlation from a proton to a specific nitrogen atom can definitively establish the protonation site and thus the tautomeric form. rsc.org

Variable Temperature NMR Studies for Dynamic Processes

Variable Temperature (VT) NMR studies are employed to investigate the kinetics of the tautomeric interconversion. rsc.org If the exchange between the azo and hydrazone forms is slow on the NMR timescale at room temperature, separate signals for each tautomer are observed. As the temperature is increased, the rate of exchange also increases.

This can lead to the broadening of the signals corresponding to the exchanging sites. If the temperature is raised sufficiently high, the rate of exchange may become so fast that the individual signals for the two tautomers merge into a single, averaged signal. This phenomenon, known as coalescence, allows for the calculation of the activation energy and other thermodynamic parameters of the tautomeric equilibrium.

Solid-State NMR Applications for Condensed Phase Structures

While solution NMR reveals the behavior of molecules in a solvent, solid-state NMR (ssNMR) provides critical information about the structure in the condensed phase. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. rsc.org

In the solid state, this compound may exist as a single, thermodynamically favored tautomer due to crystal packing forces, in contrast to the dynamic equilibrium often observed in solution. rsc.org By comparing the ¹³C CPMAS spectrum of the solid with the solution-state spectra, one can determine the preferred tautomeric form in the crystalline state. This information is crucial for understanding the compound's properties, as phenomena like color and photostability are strongly dependent on the tautomeric form. rsc.orgrsc.org

Vibrational Spectroscopy (Infrared and Raman) in Molecular Characterization

Key vibrational modes useful for characterization include:

-N=N- Stretch (Azo Form): The azo group typically exhibits a characteristic stretching vibration in the range of 1400-1500 cm⁻¹. The intensity of this band can be weak in IR but is often stronger in the Raman spectrum.

C=O and C=N Stretches (Hydrazone Form): The presence of the hydrazone tautomer would give rise to new, strong bands in the IR spectrum corresponding to the C=O (quinone) stretch (around 1650-1680 cm⁻¹) and the C=N stretch (around 1600-1640 cm⁻¹).

C-N Stretches: Vibrations associated with the C-N bonds of the dimethylamino group and the bonds to the azo bridge appear in the 1150-1350 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aromatic ring C=C stretching modes produce a series of bands in the 1450-1600 cm⁻¹ region.

CH₃ Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl groups on the xylyl and dimethylamino moieties are also identifiable. sphinxsai.com

By carefully analyzing the presence, absence, and frequencies of these key bands, vibrational spectroscopy serves as a powerful complementary technique to NMR for identifying the predominant tautomeric form of this compound in both solid and solution phases.

Table 3: Representative Vibrational Frequencies for an Aryl Azo Dye Note: This table presents expected vibrational frequencies based on related structures. sphinxsai.com Values are illustrative.

Vibrational ModeExpected Frequency Range (cm⁻¹)Tautomer
Aromatic C-H Stretch3000 - 3100Both
Aliphatic C-H Stretch2850 - 3000Both
C=O Stretch1650 - 1680Hydrazone
C=N Stretch1600 - 1640Hydrazone
Aromatic C=C Stretch1450 - 1600Both
-N=N- Stretch1400 - 1500Azo
C-N Stretch1150 - 1350Both

Infrared (IR) Spectroscopic Signatures of Azo and Hydrazone Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, IR spectroscopy can help to distinguish between its potential azo and hydrazone tautomeric forms.

The azo form is characterized by the presence of the -N=N- group. The stretching vibration of this bond typically appears in the IR spectrum in the range of 1400-1450 cm⁻¹. Additionally, the C-N stretching vibrations associated with the aromatic rings attached to the azo group would be observable.

The hydrazone form , on the other hand, would exhibit a C=N stretching vibration, which is typically found at a higher frequency than the N=N stretch, often in the region of 1620-1690 cm⁻¹. The presence of an N-H bond in the hydrazone tautomer would also give rise to a characteristic stretching vibration, usually in the range of 3100-3500 cm⁻¹, and a bending vibration around 1500-1650 cm⁻¹.

The predominant tautomeric form in different environments can be inferred from the relative intensities of these characteristic bands. For many azo dyes, the azo-enamine-keto form is found to be the predominant form in the solid state, while the hydrazone-imine-keto form may be more prevalent in various solvents nih.gov.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Tautomer
-N=N-Stretching1400-1450Azo
C=NStretching1620-1690Hydrazone
N-HStretching3100-3500Hydrazone
N-HBending1500-1650Hydrazone

Raman Spectroscopic Probes of Molecular Environment and Tautomeric Forms

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecules. For this compound, Raman spectroscopy can be employed to study the azo-hydrazone tautomerism and the influence of the molecular environment.

The Raman shift of specific vibrational modes can be an indicator of solvent polarity. For instance, in a related compound, N,N-dimethyl-p-nitroaniline, the Raman shift of the NO₂ stretching mode changes with solvent polarity, moving from 1340 cm⁻¹ in a nonpolar solvent to 1300 cm⁻¹ in water nih.gov. Similar solvent-dependent shifts would be expected for the characteristic vibrational modes of this compound, providing insights into solute-solvent interactions.

The vibrational bandwidths in Raman spectra can also offer information about the molecular environment. In some cases, vibrational bandwidths are larger in more polar or structured solvents, such as ionic liquids, compared to conventional liquids of similar polarity nih.gov.

Resonance Raman Spectroscopy for Electronic Transitions and Vibrational Modes

Resonance Raman (RR) spectroscopy is a powerful technique that can selectively enhance the Raman signals of chromophoric parts of a molecule. By tuning the excitation wavelength to coincide with an electronic absorption band, the vibrational modes coupled to that electronic transition are significantly intensified.

For this compound, RR spectroscopy could be used to selectively probe the vibrations of the azo chromophore. The excitation wavelength dependence of the Raman-Stokes shift of certain modes can be observed. For example, in N,N-dimethyl-p-nitroaniline, the Raman-Stokes shift of the NO₂ stretching mode is dependent on the excitation wavelength nih.gov. This phenomenon can be interpreted as the result of the solvation state selective excitation of the vibrational mode nih.gov. Such studies on this compound would provide detailed information about the coupling between electronic and vibrational states and the influence of the solvent on these properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Shifts

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, this technique is crucial for studying its electronic structure and the equilibrium between its tautomeric forms.

Analysis of Electronic Absorption Bands and Solvatochromic Effects

The UV-Vis spectrum of an azo dye like this compound is expected to show characteristic absorption bands arising from π-π* and n-π* electronic transitions within the chromophore. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.

Solvatochromism , the change in the color of a solution with a change in solvent polarity, is a common phenomenon for azo dyes. The absorption band maxima can exhibit a bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity. For example, some dyes exhibit positive solvatochromism, where the absorption maximum shifts to a longer wavelength as the solvent polarity increases nih.gov. This effect is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent. The study of solvatochromic effects provides valuable information about the nature of the electronic transitions and the polarity of the molecule in its ground and excited states.

Solvent Type Expected Solvatochromic Shift Rationale
Non-polarShorter wavelength (hypsochromic)Less stabilization of the polar excited state.
Polar AproticIntermediate wavelengthStabilization of the excited state through dipole-dipole interactions.
Polar ProticLonger wavelength (bathochromic)Strong stabilization of the excited state through hydrogen bonding.

pH-Dependent UV-Vis Studies for Protonation-Induced Tautomerism

The tautomeric equilibrium between the azo and hydrazone forms of this compound can be influenced by the pH of the solution. UV-Vis spectroscopy is an excellent method for studying these pH-dependent changes.

Protonation or deprotonation of the molecule can shift the equilibrium towards one tautomer over the other, leading to significant changes in the UV-Vis spectrum. By monitoring the absorbance at specific wavelengths as a function of pH, the pKa value(s) of the compound can be determined nih.gov. The appearance of isosbestic points in the spectra at different pH values is a strong indication of an equilibrium between two species. Such studies are crucial for understanding the acid-base properties of the dye and its behavior in different chemical environments.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Azo Hydrazone Tautomerism: Mechanistic Insights and Quantitative Determinations

Tautomeric Equilibrium in Solution and Condensed Phases

N,N-Dimethyl-p-(2,3-xylylazo)aniline can exist as two distinct tautomers in equilibrium: the azo form and the hydrazone form. The azo tautomer features a nitrogen-nitrogen double bond (-N=N-), while the hydrazone tautomer contains a carbon-nitrogen double bond (-C=N-) and a nitrogen-nitrogen single bond with a labile proton on one of the nitrogen atoms. The position of this equilibrium is a function of the relative stability of the two forms, which can shift dramatically depending on the phase (solution or solid) and the specific conditions. researchgate.net

The ratio of azo to hydrazone tautomers is profoundly affected by the polarity of the solvent. nih.gov Generally, the hydrazone form is more polar than the azo form. Consequently, polar solvents tend to stabilize the hydrazone tautomer through favorable dipole-dipole interactions, shifting the equilibrium in its favor. orientjchem.org In contrast, non-polar solvents provide a less stabilizing environment for the polar hydrazone form, often resulting in a higher proportion of the azo tautomer. nih.gov For instance, in solvents capable of hydrogen bond donation, the hydrazone form's stability is often enhanced. nih.gov

Table 1: Illustrative Influence of Solvent Polarity on the Tautomeric Equilibrium Constant (KT) for a Generic Arylazo Compound

This table illustrates the general principle of how solvent polarity affects the tautomeric equilibrium constant (KT = [Hydrazone]/[Azo]). The values are representative and not specific to this compound.

SolventDielectric Constant (ε)Expected KT TrendPredominant Form
Cyclohexane2.0LowAzo
Chloroform4.8ModerateAzo/Hydrazone Mix
Acetone21.0HigherHydrazone
Dimethyl Sulfoxide (DMSO)47.0HighHydrazone
Water80.1Very HighHydrazone

Hydrogen bonding is a critical factor governing the stability of the tautomers. The hydrazone form of this compound can be stabilized by the formation of an intramolecular hydrogen bond between the N-H group and the nitrogen atom of the azo linkage. This creates a stable six-membered ring-like structure.

However, this intramolecular bond is in constant competition with intermolecular hydrogen bonds that can form between the tautomers and solvent molecules. nih.gov In protic solvents like alcohols or water, solvent molecules can act as hydrogen bond donors or acceptors. These solvent interactions can disrupt the intramolecular hydrogen bond of the hydrazone tautomer, potentially shifting the equilibrium. nih.gov For example, a solvent with high hydrogen bond accepting ability can interact strongly with the N-H proton of the hydrazone, while a hydrogen bond donating solvent can interact with the nitrogen atoms of either tautomer, influencing their relative energies. nih.govrsc.org

Quantum-Chemical Calculations in Azo-Hydrazone Tautomerism

Theoretical calculations are invaluable tools for understanding the intricacies of azo-hydrazone tautomerism at a molecular level. They allow for the prediction of relative stabilities, geometric structures, and spectroscopic properties of the tautomers. purdue.edu

Density Functional Theory (DFT) has become a standard method for investigating tautomeric equilibria in azo dyes. rsc.orgmdpi.com By calculating the total electronic energy of both the azo and hydrazone forms, DFT can predict which tautomer is more stable and by how much. These calculations can be performed for the isolated molecule (in the gas phase) or, more realistically, by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvents. mdpi.comresearchgate.net The results of these calculations typically show that the hydrazone form is increasingly stabilized relative to the azo form as the polarity of the simulated solvent increases. rsc.org

Table 2: Illustrative DFT-Calculated Relative Energies (ΔE) for the Tautomers of this compound

This table presents hypothetical relative energy values, demonstrating the expected trend from DFT calculations. The Azo form is set as the reference (0 kcal/mol). Negative values for the Hydrazone form indicate greater stability. These are not experimental values.

TautomerΔE in Gas Phase (kcal/mol)ΔE in Cyclohexane (kcal/mol)ΔE in DMSO (kcal/mol)
Azo000
Hydrazone+1.5-0.5-3.0

For even greater accuracy, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods can provide more precise values for the relative energies and can be used to calculate spectroscopic parameters that can be directly compared with experimental data. rsc.org These high-accuracy calculations are particularly useful for benchmarking the results obtained from more cost-effective DFT methods and for cases where electron correlation effects are particularly complex.

Experimental Methods for Quantitative Tautomeric Ratio Determination

Several experimental techniques are used to quantify the ratio of azo and hydrazone tautomers in a sample. The choice of method often depends on the solvent, the concentration of the dye, and the rate of interconversion between the two forms.

The most powerful and widely used technique is Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrsc.orgresearchgate.net

¹H NMR: The hydrazone tautomer typically displays a characteristic N-H proton signal, which is absent in the azo form. The integration of this signal relative to other signals in the spectrum can provide a quantitative measure of the tautomeric ratio.

¹³C NMR: The carbon atoms bonded to the nitrogen atoms have distinct chemical shifts in the azo and hydrazone forms, allowing for their differentiation and quantification. researchgate.net

¹⁵N NMR: As the key atoms involved in the tautomerism, the nitrogen atoms exhibit large differences in their chemical shifts between the two forms, making ¹⁵N NMR a particularly sensitive probe of the tautomeric equilibrium. rsc.org

UV-Visible (UV-Vis) absorption spectroscopy is another common method. The azo and hydrazone tautomers have different conjugated systems and therefore absorb light at different wavelengths, resulting in distinct absorption bands. researchgate.net The hydrazone form typically absorbs at a longer wavelength (a bathochromic shift) compared to the azo form. By analyzing the absorption spectrum, often with the help of deconvolution techniques, the relative concentrations of the two tautomers can be estimated.

Computational Chemistry and Advanced Theoretical Modeling

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of medium to large-sized molecules. DFT calculations are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. For N,N-Dimethyl-p-(2,3-xylylazo)aniline, DFT would serve as the foundation for understanding its geometry, reactivity, and electronic characteristics. Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed for such analyses on related organic molecules. sphinxsai.comresearchgate.net

Molecular geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this analysis would yield precise data on bond lengths, bond angles, and dihedral (torsion) angles.

Key structural parameters that would be determined include:

The geometry of the azo bridge (-N=N-), which typically adopts a planar trans configuration.

The orientation of the dimethylamino and xylyl methyl groups relative to their respective benzene (B151609) rings.

This information is crucial for understanding steric hindrance effects and the extent of electronic communication between the donor (dimethylamino) and acceptor portions of the molecule.

Table 1: Representative Predicted Structural Parameters for Azo Compounds from DFT Calculations

ParameterTypical Predicted ValueSignificance for this compound
C=N Bond Length~1.26 ÅDefines the geometry of the imine linkage within the molecule.
N=N Bond Length~1.25 ÅCharacterizes the central azo bridge.
Ring-Azo Dihedral Angle10-20°Determines the degree of co-planarity and electronic conjugation.
C-N (amine) Bond Length~1.37 ÅIndicates the strength of the bond between the nitrogen and the phenyl ring.

Note: This table contains example data from related compounds to illustrate what a computational study would yield. Specific values for this compound require a dedicated calculation.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : The outermost orbital containing electrons, which acts as an electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich N,N-dimethylaniline moiety.

LUMO : The innermost orbital without electrons, which acts as an electron acceptor. The LUMO is likely to be distributed across the azo bridge and the xylyl ring.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the ground state. scispace.comresearchgate.net In related azo compounds, DFT calculations have been used to determine these gaps, which are often in the range of 3-4 eV. scispace.com Analysis of the FMOs would pinpoint the most probable sites for electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on a molecule. It is used to predict how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic reactions.

On an MEP map:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites susceptible to electrophilic attack. For this compound, these would be expected around the nitrogen atoms of the azo group and the nitrogen of the dimethylamino group.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These are sites for nucleophilic attack, typically located around hydrogen atoms.

Green regions represent neutral potential.

The MEP map is a powerful tool for understanding intermolecular interactions, such as hydrogen bonding. chemrxiv.orgresearchgate.net

Computational methods can calculate the partial atomic charges on each atom in the molecule using various schemes (e.g., Mulliken, Natural Bond Orbital [NBO]). This analysis quantifies the electron distribution predicted by MEP analysis. By identifying the most positively and negatively charged atoms, one can predict the most likely sites for chemical functionalization. For instance, atoms with a significant negative charge are prime candidates for electrophilic substitution, while those with a positive charge are targets for nucleophiles. This information is invaluable for designing new derivatives of the dye.

Computational Spectroscopic Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.

Vibrational Frequencies : DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. sphinxsai.com For this compound, this would allow for the assignment of specific vibrational modes to the observed spectral peaks. For example, the characteristic stretching frequency of the azo group (N=N) is expected in the 1380–1440 cm⁻¹ region. derpharmachemica.com Similarly, C-N stretching and aromatic ring vibrations could be precisely assigned. sphinxsai.com

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. These predicted shifts, when compared to experimental spectra, are invaluable for confirming the chemical structure and assigning specific resonances to individual protons and carbon atoms in the molecule.

Table 2: Representative Predicted Vibrational Frequencies from DFT Calculations

Functional GroupVibrational ModeTypical Predicted Wavenumber (cm⁻¹)
Azo (-N=N-)Stretching1380 - 1440
Aromatic C-HStretching3000 - 3100
Methyl C-HAsymmetric/Symmetric Stretching2900 - 3000
Phenyl-NStretching1130 - 1200

Note: This table contains example data from related compounds to illustrate what a computational study would yield. Specific values for this compound require a dedicated calculation.

Reaction Mechanism Elucidation via Transition State Theory

Should this compound be involved in a chemical reaction (e.g., degradation, isomerization, or synthesis), computational chemistry can be used to elucidate the reaction mechanism. Transition State Theory allows for the calculation of the high-energy transition state structures that connect reactants to products.

By mapping the potential energy surface of a reaction, researchers can:

Identify the most energetically favorable reaction pathway.

Calculate the activation energy (the energy barrier that must be overcome for the reaction to occur).

Investigate the structure of short-lived intermediates.

For example, the cis-trans isomerization around the azo bond, a key process in photochromic azo dyes, could be modeled to understand the energy barriers and mechanism (i.e., whether it proceeds via rotation or inversion). Such studies are critical for understanding the stability and function of the dye in various applications. rsc.org

Electrochemical Behavior and Redox Chemistry of Azoanilines

Anodic Oxidation Mechanisms of N,N-Dimethylanilines and Related Azo Compounds

The anodic oxidation of N,N-dimethylaniline and its derivatives typically proceeds through the formation of a cation radical at the nitrogen atom. mdpi.comnih.gov This initial one-electron oxidation can be followed by various chemical reactions, including dimerization, deprotonation, and further oxidation, leading to a range of products. mdpi.comutexas.edu The specific pathway is highly dependent on factors like the solvent, pH, and the presence of nucleophiles. mdpi.comresearchgate.net

The one-electron oxidation of p-phenylenediamines and their N-alkylated derivatives, such as N,N-dimethyl-p-phenylenediamine (DMPD), famously produces stable, colored radical cations known as Wurster's salts. nih.govwikipedia.orgresearchgate.net For instance, the oxidation of DMPD yields a deep red radical cation called Wurster's Red. wikipedia.org This radical is stabilized by the delocalization of the unpaired electron across the aromatic system.

Given the structural similarity, the anodic oxidation of N,N-Dimethyl-p-(2,3-xylylazo)aniline is expected to initially form a radical cation on the dimethylamino-substituted ring. This intermediate would be an analog of Wurster's Red, with its stability and color influenced by the attached xylylazo group. The formation of such transient species can be detected using techniques like rapid-scan cyclic voltammetry or mass spectrometry coupled with electrochemistry. nih.govutexas.edu

Table 1: Characteristics of Wurster's Cations and Related Radical Species

Precursor Compound Radical Cation Name Color Key Characteristics
N,N-Dimethyl-p-phenylenediamine (DMPD) Wurster's Red Deep Red Stable radical cation formed by one-electron oxidation. wikipedia.orgwur.nlnih.gov
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) Wurster's Blue Blue Highly stable semiquinone radical cation. researchgate.net

This table presents data for known Wurster's cations and related radical species to infer the expected behavior of this compound.

The kinetics of the electrochemical oxidation of N,N-dimethylaniline derivatives are often complex. Studies on N,N-dimethylaniline (DMA) in acetonitrile (B52724) show that the initially formed radical cations undergo a second-order coupling reaction to form N,N,N',N'-tetramethylbenzidine. utexas.edu The rate constant for this dimerization has been determined using rapid-scan cyclic voltammetry. utexas.edu

The electrochemical process can be described by different mechanisms, such as an EC (Electron transfer followed by Chemical reaction) or an ECE (Electron transfer, Chemical reaction, Electron transfer) mechanism, depending on the conditions. utexas.eduresearchgate.net For N,N-dimethyl-p-phenylenediamine, the mechanism varies significantly with pH, ranging from a simple electron transfer (E) to more complex ECE pathways. researchgate.net The azo group in this compound would further influence these kinetics, potentially providing an additional pathway for electron transfer or subsequent chemical reactions. researchgate.netnih.gov

Mechanistic studies on N,N-dimethylaniline reveal that anodic oxidation primarily leads to tail-to-tail (para-para) coupling, forming N,N,N',N'-tetramethylbenzidine. mdpi.comjst.go.jp This dimer is more easily oxidized than the parent monomer. mdpi.com The reaction pathway involves the initial formation of the DMA radical cation, which can then react with another radical cation or a neutral DMA molecule, followed by deprotonation and further oxidation to yield the final product. utexas.edujst.go.jp

In the presence of nucleophiles or different substituents, other reaction pathways can occur. For instance, if the para-position is blocked, as it is in this compound by the azo linkage, typical tail-to-tail dimerization is prevented. In such cases, oxidation may lead to other transformations, such as coupling at ortho positions or reactions involving the N-methyl groups. mdpi.com The azo group itself can undergo redox reactions, typically a two-electron, two-proton reduction to a hydrazo derivative, though its anodic behavior is less commonly the primary focus. acs.orgnih.gov

Electropolymerization of Aniline (B41778) Derivatives and Polymeric Film Formation

Aniline and its derivatives are well-known to form conductive polymer films on electrode surfaces via electropolymerization. scispace.comresearchgate.net This process involves the oxidative coupling of monomers to form a conjugated polymer backbone, known as polyaniline (PANI).

The generally accepted mechanism for aniline electropolymerization begins with the anodic oxidation of the aniline monomer to form a radical cation. scispace.comarxiv.org This rate-determining step is followed by the coupling of these radical cations, typically in a "head-to-tail" fashion, to form dimers and then oligomers. scispace.comrsc.orgnih.gov These oligomers remain electroactive and continue to grow by reacting with monomer radical cations at the electrode surface. researchgate.net

Several intermediate species have been identified during aniline polymerization, including dimers like 4-aminodiphenylamine (head-to-tail) and benzidine (B372746) (tail-to-tail). rsc.orgnih.govresearchgate.netconicet.gov.ar The formation of these intermediates can be tracked using spectroelectrochemical methods like in-situ Fourier-transform infrared spectroscopy (FTIRS). rsc.orgnih.gov For a substituted monomer like this compound, the polymerization would likely proceed through the coupling of the aniline rings. However, the bulky xylylazo substituent would introduce significant steric hindrance, potentially affecting the polymerization rate, polymer structure, and final film morphology. Porphyrins substituted with aminophenyl groups, for example, polymerize through a process analogous to aniline, where coupling occurs at the ortho positions of the aminophenyl groups. pdx.edu

Table 2: Key Steps in the Electropolymerization of Aniline Derivatives

Step Description Key Intermediates/Products
1. Initiation Anodic oxidation of the monomer at the electrode surface. Monomer radical cation. scispace.comarxiv.org
2. Propagation Coupling of radical cations to form dimers and oligomers. Dimers (e.g., 4-aminodiphenylamine), oligomers. rsc.orgnih.gov
3. Film Growth Deposition of growing polymer chains onto the electrode surface. Conductive polymer film (e.g., Polyaniline). researchgate.netmedjchem.com

This table outlines the generalized mechanism of electropolymerization applicable to aniline and its derivatives.

Polymer films derived from aniline derivatives are typically characterized using a combination of electrochemical and spectroscopic techniques. Cyclic voltammetry (CV) is used to monitor the film growth and to probe the redox activity of the resulting polymer. atlantis-press.comresearchgate.netelectrochemsci.org A typical polyaniline CV shows distinct redox peaks corresponding to the transitions between its different oxidation states: leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized, conductive), and pernigraniline (fully oxidized). scispace.comrsc.org

Spectroscopic methods like UV-Vis and FT-IR spectroscopy are employed to confirm the chemical structure and electronic properties of the polymer film. atlantis-press.comacs.orgmdpi.com For instance, UV-Vis spectra show characteristic absorption bands that shift with the applied potential, corresponding to the different redox states of the polymer. acs.org FT-IR spectroscopy can identify the characteristic vibrational modes of the polymer backbone and the linkages formed during polymerization, helping to elucidate the film's structure. pdx.edu The morphology of the polymer film, which can range from fibrous to granular, is often investigated using scanning electron microscopy (SEM). atlantis-press.comresearchgate.net For a polymer of this compound, one would expect the azo group to be retained in the polymer structure, imparting unique spectroscopic and electrochemical properties to the resulting film.

Redox-Mediated Electrochemical Reactions in Organic Synthesis (General principles applied to related systems)

Redox-mediated electrochemical reactions represent a powerful strategy in organic synthesis, offering an alternative to conventional methods that often rely on stoichiometric and sometimes hazardous reagents. researchgate.net In these systems, a molecule known as a redox mediator facilitates electron transfer between the electrode and a substrate that might otherwise react sluggishly or non-selectively at the electrode surface. rsc.orgrsc.org This indirect electrolysis can lead to lower overpotentials, increased reaction rates, and enhanced selectivity. rsc.org Azo compounds, due to their characteristic redox-active azo (-N=N-) group, are particularly well-suited to act as redox mediators in various synthetic transformations.

The fundamental principle of redox mediation involves a catalytic cycle. The mediator is first electrochemically oxidized or reduced at the electrode to generate a reactive species. This activated mediator then reacts with the organic substrate in the bulk solution, effecting the desired transformation (e.g., oxidation or reduction). In this process, the mediator is consumed and regenerated in its original state, ready to be reactivated at the electrode, thus completing the catalytic cycle. rsc.orgacs.org

Azo dyes have been successfully employed as electron transfer mediators in various applications. For instance, they have been shown to enhance the electrochemical reduction of Cr(VI) to the less toxic Cr(III), a process with significant environmental implications. rsc.org In this context, the azo dye is first reduced at the cathode and then chemically reduces the Cr(VI) species in the solution. Similarly, quinones have been utilized as redox mediators to facilitate the anaerobic reduction of azo dyes themselves, a key step in the decolorization of textile wastewater. nih.gov

The versatility of redox-mediated electrosynthesis is further highlighted by its application in the construction of complex organic molecules. For example, the electrochemical synthesis of azoxy and azo compounds can be achieved from nitroarenes through a convergent paired electrochemical method, where both anodic and cathodic reactions contribute to product formation. nih.govacs.org Furthermore, the selective synthesis of azoxy-, azo-, and amino-aromatics from nitroarene feedstocks can be tuned by controlling the applied electrode potential. nih.gov The use of mediators in such processes can improve the efficiency and selectivity of these transformations.

The mechanism of electron transfer in these mediated reactions can be categorized as either "inner-sphere" or "outer-sphere". In an outer-sphere mechanism, the electron simply "hops" from the mediator to the substrate without the formation of a covalent bond. In contrast, an inner-sphere mechanism involves the formation of a transient chemical bond between the mediator and the substrate during the electron transfer event. rsc.org The specific pathway followed depends on the nature of the mediator, the substrate, and the reaction conditions.

The study of redox-mediated electrochemical reactions is an active area of research, with ongoing efforts to design new and more efficient mediators and to expand the scope of their applications in green and sustainable chemistry. rsc.orgbeilstein-journals.org The principles derived from studies on various azo compounds and other redox-active molecules provide a solid foundation for predicting and understanding the behavior of systems involving this compound, even in the absence of direct experimental data for this specific compound.

Electrochemical Data for Related Azoaniline Systems

The introduction of substituents on the aromatic rings of azoanilines can significantly influence their redox potentials. Electron-donating groups, such as the dimethylamino and methyl (xylyl) groups, generally make the compound easier to oxidize (less positive oxidation potential) and harder to reduce (more negative reduction potential). Conversely, electron-withdrawing groups would have the opposite effect. The position of the substituents also plays a crucial role due to both electronic and steric effects.

Table 1: Representative Oxidation Potentials of Substituted Azoanilines

Data obtained from cyclic voltammetry in non-aqueous solvents (e.g., acetonitrile) with a supporting electrolyte. Potentials are approximate and can vary with experimental conditions.

CompoundOxidation Potential (Epa, V vs. Ag/AgCl)Notes
N,N-Dimethyl-p-phenylazoaniline~ +0.8 to +1.0Reversible to quasi-reversible one-electron oxidation of the dimethylamino group.
N,N-Dimethyl-p-(4-methylphenylazo)aniline~ +0.75 to +0.95Methyl group on the second ring slightly lowers the oxidation potential.
This compound (Estimated) ~ +0.7 to +0.9 The two methyl groups on the xylyl moiety are expected to further decrease the oxidation potential compared to the single methyl-substituted analog.

Table 2: Representative Reduction Potentials of Substituted Azoanilines

Data obtained from cyclic voltammetry in non-aqueous solvents (e.g., acetonitrile) with a supporting electrolyte. Potentials are approximate and can vary with experimental conditions.

CompoundReduction Potential (Epc, V vs. Ag/AgCl)Notes
N,N-Dimethyl-p-phenylazoaniline~ -1.2 to -1.4Typically a two-electron, two-proton reduction of the azo group to the hydrazo derivative. Often irreversible.
N,N-Dimethyl-p-(4-methylphenylazo)aniline~ -1.25 to -1.45The electron-donating methyl group makes reduction slightly more difficult.
This compound (Estimated) ~ -1.3 to -1.5 The electron-donating xylyl group is expected to make the reduction potential slightly more negative.

It is important to note that the electrochemical behavior of azoanilines can be complex, often involving coupled chemical reactions (e.g., protonation) following the initial electron transfer step. The reversibility of the redox processes and the stability of the generated radical ions or dianions are highly dependent on the solvent, pH (in protic media), and the nature of the substituents on the molecule.

Photophysical Properties and Isomerization Dynamics

Photoisomerization (Cis-Trans Isomerism) Mechanisms in Azo Compounds

The hallmark of azo compounds is their ability to undergo reversible photoisomerization, a process that involves the conversion between two geometric isomers, the thermally stable trans (or E) form and the less stable cis (or Z) form, upon irradiation with light of a suitable wavelength. rsc.org This reversible transformation is the basis for their application in molecular switches and photosensitive materials. acs.org

The isomerization process can be initiated by exciting the molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂) longdom.org. For many azobenzenes, the trans → cis isomerization occurs on a picosecond timescale, while the reverse cis → trans isomerization can be triggered by light or occurs thermally over a period ranging from milliseconds to days. nih.gov The change in molecular geometry between the trans and cis isomers is significant; for instance, the distance between the 4 and 4' carbon atoms of the aromatic rings in azobenzene (B91143) changes from 9.0 Å in the trans form to 5.5 Å in the cis form. nih.gov

Two primary mechanisms have been proposed for the photoisomerization of azobenzenes:

Inversion: This mechanism involves an inversion at one of the sp²-hybridized nitrogen atoms through a linear transition state. It is typically associated with the n→π* electronic transition (S₀→S₁). The N=N double bond remains intact during this process. longdom.org

Rotation: This pathway involves the rotation around the N=N double bond, which includes the breaking of the π-bond and the formation of a twisted transition state. This mechanism is generally linked to the π→π* electronic transition (S₀→S₂). longdom.org

The operative mechanism can depend on the specific substitution pattern of the azobenzene derivative and the nature of the excited state. rsc.org For "aminoazobenzene type" compounds, where an electron-donating group like an amino group is present, the π→π* and n→π* absorption bands are often very close or may even overlap. nih.gov In the case of 4-aminoazobenzene (B166484) (AAB), a close structural analog to the title compound, photoisomerization is known to be sensitive to the viscosity of the medium, suggesting a mechanism that is influenced by the molecular environment. ims.ac.jp

Influence of Tautomerism on Photochromic Characteristics

Tautomerism, the phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers, can significantly impact the photochromic properties of azo compounds. beilstein-journals.org This is particularly relevant for azo dyes that contain hydroxyl or amino groups in positions that allow for intramolecular proton transfer. The equilibrium between different tautomeric forms, such as the azo-enol and the keto-hydrazone forms in hydroxyazobenzenes, can be influenced by solvent polarity and temperature. wuxibiology.com

For instance, in 8-(phenyldiazenyl)quinolin-7-ol, the molecule exists in solution as a mixture of azo and two hydrazone tautomers. beilstein-journals.org The presence of multiple tautomers can complicate the photo-switching behavior, as each tautomer may have distinct photophysical properties and isomerization pathways. beilstein-journals.org The phototautomerism, a light-induced proton transfer, can lead to the formation of different tautomeric forms with altered optical and chemical properties, making these molecules candidates for molecular switches. beilstein-journals.org

While N,N-Dimethyl-p-(2,3-xylylazo)aniline does not possess a hydroxyl group, the principles of how structural changes affect electronic properties are transferable. The substitution pattern on the xylyl ring, for example, could influence the basicity of the azo nitrogen atoms and thus the potential for interactions with protic solvents, which in turn could affect the photophysical behavior.

Light-Induced Reversible Transformations and Their Kinetic Studies

The kinetics of the reversible transformations between the cis and trans isomers of azo compounds are a critical aspect of their functionality as molecular switches. The rate of the thermal cis-to-trans isomerization is highly dependent on the electronic nature of the substituents on the azobenzene core and the polarity of the solvent. nih.govlongdom.org

For donor-acceptor substituted azobenzenes, often referred to as "push-pull" systems, the rate of thermal isomerization is significantly accelerated in polar solvents. longdom.orglongdom.org This is attributed to the formation of a more polar transition state during the rotational isomerization mechanism, which is stabilized by polar solvent molecules. longdom.orglongdom.org

Kinetic studies on 4-anilino-4'-nitroazobenzene, a push-pull azobenzene, have shown that higher rates of isomerization and lower activation energies are observed in polar media. This supports a rotational mechanism involving a charged transition state. longdom.org

The following table summarizes thermodynamic and kinetic data for the thermal cis-to-trans isomerization of 4-anilino-4'-nitroazobenzene in various solvents, illustrating the profound effect of the environment on the isomerization process.

SolventRate Constant (k) at 298 K (s⁻¹)Δ‡H⁰ (kJ/mol)Δ‡S⁰ (J/mol·K)Δ‡G⁰ (kJ/mol)
Hexane 0.00275.3-54.791.6
Toluene 0.00569.1-66.588.9
Dichloromethane 0.02160.2-81.984.6
Acetonitrile (B52724) 0.04555.1-91.282.3
Methanol (B129727) 0.09849.8-101.580.1
Ethanol 0.07652.3-94.280.3

Data sourced from studies on 4-anilino-4'-nitroazobenzene and intended to be illustrative of general principles.

The study of the kinetics of these light-induced transformations is often carried out using techniques such as flash photolysis and NMR spectroscopy, which allow for the real-time monitoring of the isomeric composition of the sample under irradiation. researchgate.netnih.gov

Advanced Functionalization and Derivatization Strategies

Tailored Modification of the Aniline (B41778) Moiety for Specific Research Applications

The aniline portion of N,N-Dimethyl-p-(2,3-xylylazo)aniline serves as a versatile platform for introducing a wide array of functional groups. These modifications can significantly impact the electronic properties, solubility, and binding capabilities of the dye.

One common strategy involves the electrophilic substitution on the aniline ring, typically directed to the positions ortho or meta to the dimethylamino group, as the para position is occupied by the azo linkage. For instance, halogenation (bromination or chlorination) can be achieved by treating the parent N,N-dimethylaniline with halogenating agents prior to the azo coupling reaction. The introduction of halogens provides a reactive handle for subsequent cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the attachment of aryl, alkyl, or other organic fragments.

Nitration of the aniline ring is another viable modification, leading to the introduction of a nitro group. The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic absorption spectrum of the dye, leading to a shift in its color. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further derivatized through acylation, alkylation, or conversion into a diazonium salt for further coupling reactions.

The synthesis of novel azo dyes often involves the use of substituted anilines in the initial diazotization-coupling sequence. researchgate.net By starting with a functionalized N,N-dimethylaniline, a diverse library of azo dyes with tailored properties can be generated. For example, the use of an N,N-dimethylaniline derivative bearing a carboxylic acid or sulfonic acid group can enhance the water solubility of the resulting azo dye.

A more advanced approach involves the modification of N,N-dialkylaniline N-oxides. nih.gov The oxidation of the tertiary amine to an N-oxide activates the aromatic ring, facilitating selective halogenation at the para or ortho positions. nih.gov This method offers a complementary route to directly halogenated N,N-dimethylanilines for use in azo dye synthesis.

Table 1: Examples of Aniline Moiety Modification Strategies and Their Potential Applications

Modification StrategyReagents/ConditionsFunctional Group IntroducedPotential Application
HalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)Bromo (-Br) or Chloro (-Cl)Handle for cross-coupling reactions
NitrationHNO₃/H₂SO₄Nitro (-NO₂)Color tuning, precursor to amino group
SulfonationFuming H₂SO₄Sulfonic acid (-SO₃H)Increased water solubility
AcylationAcetyl chloride/AlCl₃Acetyl (-COCH₃)Altering electronic properties, synthetic handle

Selective Functionalization of the Xylyl Substituent

The xylyl moiety of this compound, with its two methyl groups, presents distinct opportunities for functionalization. The selective modification of these methyl groups can lead to derivatives with altered steric and electronic properties.

A primary strategy for functionalizing the xylyl substituent is through free-radical halogenation of the benzylic positions. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide), one or both methyl groups can be selectively brominated to yield bromomethyl or dibromomethyl groups. These benzylic halides are highly reactive and can serve as precursors for a variety of subsequent transformations. For example, they can be converted to alcohols, ethers, esters, nitriles, or amines through nucleophilic substitution reactions.

Oxidation of the methyl groups is another powerful tool for derivatization. Depending on the oxidizing agent and reaction conditions, the methyl groups can be converted to aldehydes, carboxylic acids, or alcohols. For instance, controlled oxidation with reagents like selenium dioxide can yield the corresponding benzaldehydes, while stronger oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to the formation of carboxylic acids. These oxygenated functionalities can dramatically increase the polarity and hydrogen-bonding capabilities of the molecule.

It is important to note that achieving high selectivity in the functionalization of the two methyl groups on the xylyl ring can be challenging due to their similar reactivity. However, by carefully controlling stoichiometry and reaction conditions, it may be possible to favor mono-functionalization over di-functionalization.

Table 2: Potential Functionalization Reactions of the Xylyl Moiety

Reaction TypeReagentsResulting Functional GroupPotential for Further Modification
Benzylic BrominationN-Bromosuccinimide (NBS), AIBNBromomethyl (-CH₂Br)Nucleophilic substitution, Grignard reagent formation
Benzylic OxidationKMnO₄ or H₂CrO₄Carboxylic acid (-COOH)Esterification, amidation
Benzylic OxidationSeO₂Aldehyde (-CHO)Wittig reaction, reductive amination
Benzylic Hydroxylation(Not straightforward, multi-step)Hydroxymethyl (-CH₂OH)Esterification, etherification

Post-Synthetic Modification Methodologies for Enhanced Properties

Post-synthetic modification (PSM) refers to the chemical transformation of a fully assembled molecule to introduce new functional groups or alter existing ones. This approach is highly valuable for fine-tuning the properties of this compound without the need to re-synthesize the entire molecule from scratch.

PSM strategies are contingent on the presence of reactive functional groups that were incorporated during the primary synthesis, as described in the preceding sections. For example, if a halogen atom was introduced onto the aniline ring, it can be subjected to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, thereby enabling systematic studies of structure-property relationships.

Similarly, an amino group, introduced via the reduction of a nitro group, can be a versatile handle for PSM. It can be acylated to form amides, which can alter the electronic properties and introduce new recognition sites. The amino group can also be converted into an isothiocyanate or an N-hydroxysuccinimide ester for subsequent conjugation to biomolecules or materials. The formation of imine linkages through reaction with aldehydes is another reversible modification that can be employed. rsc.org

The concept of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents a powerful PSM tool. If an azide (B81097) or alkyne functionality is incorporated into either the aniline or xylyl moiety during synthesis, it can be readily reacted with a complementary azide or alkyne-containing molecule to create a stable triazole linkage. This approach is known for its high efficiency, selectivity, and biocompatibility. A related catalyst-free method is the nitrile oxide-alkyne cycloaddition. nih.gov

These post-synthetic modifications can be employed to enhance a variety of properties, including but not limited to:

Solubility: Introduction of polar groups like sulfonic acids or polyethylene (B3416737) glycol (PEG) chains.

Fluorescence: Attachment of fluorophores to create fluorescent probes.

Reactivity: Installation of handles for bioconjugation or surface immobilization.

Self-Assembly: Incorporation of moieties that drive supramolecular organization.

Table 3: Overview of Post-Synthetic Modification Strategies

Pre-installed Functional GroupPSM ReactionReagents/CatalystNew Linkage/Group
Bromo or IodoSuzuki CouplingArylboronic acid, Pd catalystAryl-Aryl
AminoAcylationAcid chloride or anhydride (B1165640)Amide
AlkyneCuAAC "Click" ReactionAzide-containing molecule, Cu(I)Triazole
Carboxylic AcidAmide CouplingAmine, coupling agent (e.g., EDC)Amide

Supramolecular Chemistry and Host Guest Interactions

Non-Covalent Interactions of N,N-Dimethyl-p-(2,3-xylylazo)aniline within Supramolecular Assemblies

The structure of this compound facilitates a variety of non-covalent interactions that are fundamental to the formation of supramolecular structures. These interactions, while weaker than covalent bonds, collectively dictate the stability and properties of the resulting assemblies. The key interactions include:

Hydrophobic Interactions: The aromatic xylyl and phenyl rings provide significant hydrophobic surfaces, driving the molecule to associate in aqueous environments to minimize contact with water. This effect is a primary driver for its inclusion within the cavities of host molecules. nih.govscirp.org

π-π Stacking: The electron-rich aromatic rings can stack upon one another, an interaction that helps to organize the molecules in both solution and the solid state.

Hydrogen Bonding: While the N,N-dimethylamino group prevents it from acting as a hydrogen bond donor, the nitrogen atoms of the azo group (–N=N–) can act as hydrogen bond acceptors. researchgate.net

Ion-Dipole and Dipole-Dipole Interactions: The polar N,N-dimethylamino group and the azo bridge create a significant dipole moment. These dipoles can interact with other polar molecules or, more strongly, with charged ions. This is particularly important in its interaction with the portals of macrocyclic hosts like cucurbiturils. nih.govscirp.org

These varied non-covalent forces allow this compound to be a versatile building block in the design of complex, functional supramolecular systems. rsc.org

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbiturils)

Macrocyclic receptors are large, cyclic molecules capable of encapsulating smaller "guest" molecules. This host-guest chemistry is a cornerstone of supramolecular science. While specific studies on this compound are limited, extensive research on the closely related N,N-dimethylaminoazobenzene provides a strong model for its behavior.

Cucurbit[n]urils (CB[n]) are a family of barrel-shaped macrocycles with a hydrophobic internal cavity and two polar, carbonyl-lined portals. scirp.orgrsc.org They are particularly effective hosts for aminoazobenzene derivatives in aqueous solutions. Research on 4-(N,N'-dimethylamino)azobenzene derivatives with Cucurbit rsc.orguril (CB rsc.org) demonstrates that the host selectively encapsulates the guest molecule. nih.gov

The binding is driven by a combination of factors:

Hydrophobic Effect: The hydrophobic aryl rings of the dye are driven out of the aqueous phase and into the hydrophobic cavity of the CB rsc.org. nih.gov

Ion-Dipole Interactions: In acidic conditions, the dye becomes protonated. The resulting positive charge on the guest molecule interacts strongly with the electronegative carbonyl portals of the cucurbituril (B1219460) host. nih.govmdpi.com

This encapsulation has a profound effect on the guest molecule. For instance, complexation with CB rsc.org stabilizes the protonated form of the dye, leading to a significant increase in its acid dissociation constant (pKa). This stabilization also induces a distinct color change, as the encapsulated, protonated "azonium" tautomer has a different electronic structure and absorption spectrum than the free dye. nih.gov The ability of cucurbiturils and similar macrocycles to bind and alter the properties of azo dyes like this compound makes them powerful tools for developing sensors and responsive materials. scirp.org

Table 1: Host-Guest Complexation Parameters for an Analogous Azo Dye with Cucurbit rsc.orguril (CB rsc.org) Data based on research on 4-(N,N'-dimethylamino)azobenzene derivatives.

Guest PropertyFree DyeDye within CB rsc.org ComplexReference
Dominant Form Free Base (in alkaline) / Ammonium (B1175870) TautomerAzonium Tautomer nih.gov
pKa 3.094.47 nih.gov
Primary Interactions SolvationHydrophobic Inclusion, Ion-Dipole nih.gov
Color Change Yellow to Pink upon Protonation/ComplexationStabilized Pink nih.gov

Metal Ion Complexation and Coordination Chemistry of Azo Dyes

Azo dyes, including this compound, are excellent ligands in coordination chemistry, readily forming stable complexes with a wide range of metal ions. wikipedia.orgresearchgate.net The presence of the azo group (–N=N–), with its lone pairs of electrons, makes it a primary site for metal coordination.

Typically, these dyes act as bidentate or tridentate ligands, binding to the metal center through one of the azo nitrogen atoms and another donor atom, such as the nitrogen of the dimethylamino group or an ortho-positioned hydroxyl group if present. researchgate.net The formation of these metal-azo dye complexes leads to significant changes in the dye's electronic and physical properties. iiardjournals.org

Many azo dyes can exist in two or more tautomeric forms, most commonly an azo form and a hydrazone form. mdpi.comunifr.ch This equilibrium is sensitive to the molecular environment, including solvent polarity and pH. mdpi.com For aminoazobenzenes, protonation can lead to an equilibrium between an ammonium tautomer (charge on the amino group) and an azonium tautomer (charge on the azo bridge). nih.gov

Coordination to a metal ion acts as a powerful "Lewis acid," which can selectively stabilize one tautomer over the other. scirp.org This stabilization is analogous to the effect of protonation or encapsulation within a host molecule. By locking the dye into a specific tautomeric form, metal complexation alters the electronic structure of the entire conjugated π-system. This change directly impacts the dye's electronic absorption properties, resulting in a noticeable shift in its color (a chromic shift). researchgate.netiiardjournals.org For example, the maximum absorption wavelength (λmax) of an azo dye often shifts to a longer wavelength (a bathochromic or red shift) upon complexation with a metal ion, indicating a change in the energy gap between the molecule's frontier orbitals. iiardjournals.org

Table 2: Example of Electronic Property Changes in an Azo Dye Upon Metal Complexation Data for Orange II azo dye, a representative example.

PropertyFree Azo DyeMetal Complex (Co or Cu)Reference
λmax (nm) 483.5550 iiardjournals.org
Observed Effect Bathochromic ShiftInteraction of metal with the ligand iiardjournals.org

Structural Characterization of Metal Complexes

Common coordination geometries for these types of complexes include octahedral, tetrahedral, and square planar, depending on the metal ion and the stoichiometry of the complex. jmchemsci.comnih.gov Spectroscopic methods are also crucial for characterization:

FT-IR Spectroscopy: Detects changes in the vibrational frequency of the N=N bond upon coordination to the metal.

UV-Vis Spectroscopy: Confirms complex formation and analyzes the changes in electronic transitions, as noted previously. iiardjournals.org

NMR Spectroscopy: Provides detailed information about the structure of the ligand in solution and how it changes upon complexation. jmchemsci.com

These characterization methods confirm how the azo dye ligand arranges itself around the metal ion, providing fundamental insights into the nature of the metal-ligand bond. researchgate.net

Table 3: Representative Crystallographic Data for a Metal-Free Azo Dye Analogue Data for N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, illustrating typical structural parameters.

ParameterValueReference
Formula C₁₃H₁₄N₄ researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
N=N Bond Distance (Å) 1.2566 researchgate.net
Configuration trans about azo bond researchgate.net

Environmental Chemical Studies: Academic Perspectives on Degradation Pathways and Mechanisms

Photodegradation Kinetics and Mechanistic Pathways

The kinetics of photodegradation often follow pseudo-first-order kinetics, particularly at low concentrations of the dye. The rate of degradation is influenced by several factors, including the intensity and wavelength of light, pH of the water, and the presence of natural organic matter.

The mechanistic pathway for the photodegradation of N,N-Dimethyl-p-(2,3-xylylazo)aniline is expected to involve the cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for its color. This cleavage can lead to the formation of various aromatic amines as primary intermediates. For this compound, this would result in the formation of N,N-dimethyl-p-phenylenediamine and 2,3-dimethylaniline. These intermediates can undergo further photo-oxidation, leading to the formation of smaller, less complex molecules, and ultimately, mineralization to carbon dioxide, water, and inorganic nitrogen compounds.

A hypothetical kinetic data for the photodegradation of this compound under simulated solar irradiation is presented in Table 1.

Table 1: Hypothetical Photodegradation Kinetics of this compound

Time (hours) Concentration (mg/L) Degradation (%)
0 10 0
1 7.5 25
2 5.6 44
4 3.1 69
6 1.7 83

Biotransformation Pathways and Identification of Intermediates

Microbial degradation is a key process in the removal of organic pollutants from the environment. The biotransformation of azo dyes like this compound is often a two-step process involving an initial anaerobic reduction followed by an aerobic degradation of the resulting aromatic amines. mdpi.com

Under anaerobic conditions, various microorganisms, including bacteria and fungi, can reductively cleave the azo bond using azoreductase enzymes. nih.gov This initial step results in the decolorization of the dye and the formation of aromatic amines. In the case of this compound, the expected primary intermediates would be N,N-dimethyl-p-phenylenediamine and 2,3-dimethylaniline.

These aromatic amines are often more toxic than the parent dye and can be resistant to further degradation under anaerobic conditions. mdpi.com However, under aerobic conditions, these amines can be further metabolized by other microorganisms. The degradation of N,N-dimethylaniline has been shown to proceed via demethylation and dehydrogenation. mdpi.com Similarly, the biodegradation of 2,4-dimethylaniline, a related compound, is initiated by oxidative deamination. nih.gov Therefore, the aerobic biotransformation of the intermediates of this compound is expected to involve N-demethylation of the N,N-dimethyl-p-phenylenediamine and oxidation of the aromatic rings, leading to ring cleavage and eventual mineralization.

Table 2: Potential Intermediates in the Biotransformation of this compound

Parent Compound Intermediate Degradation Step
This compound N,N-dimethyl-p-phenylenediamine Anaerobic Azo Bond Cleavage
This compound 2,3-dimethylaniline Anaerobic Azo Bond Cleavage
N,N-dimethyl-p-phenylenediamine N-methyl-p-phenylenediamine Aerobic N-demethylation

Electrochemical Degradation Mechanisms and Oxidative Processes

Electrochemical oxidation has emerged as a promising technology for the treatment of wastewater containing refractory organic pollutants like azo dyes. The degradation of this compound through electrochemical methods would primarily involve oxidative processes at the anode surface.

The mechanism of electrochemical degradation of aniline (B41778) and its derivatives often involves the generation of a radical cation through a one-electron transfer from the aromatic amine to the anode. mdpi.com This radical cation can then undergo further reactions, such as dimerization, or react with hydroxyl radicals generated at the anode surface.

For this compound, the electrochemical oxidation is likely to be initiated at the N,N-dimethylaniline moiety due to the electron-donating nature of the dimethylamino group, which makes it susceptible to oxidation. The azo bond can also be a target for oxidative attack. The degradation process would lead to the formation of a variety of intermediates and ultimately to the mineralization of the organic compound. Studies on the electrochemical oxidation of aniline have identified intermediates such as dianiline, 4-anilino phenol (B47542), and azobenzol. nih.gov

The efficiency of the electrochemical degradation is dependent on several operational parameters, including the anode material, current density, pH, and the presence of supporting electrolytes. The use of dimensionally stable anodes (DSAs) has been shown to be effective in the electrochemical treatment of dye-containing wastewater.

Theoretical Modeling and Prediction of Environmental Fate and Transport Mechanisms

Theoretical modeling and computational chemistry play an increasingly important role in predicting the environmental fate and transport of chemical compounds. For this compound, such models can provide valuable insights into its potential for degradation, persistence, and mobility in the environment.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic structure and reactivity of the molecule. For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help in predicting the sites most susceptible to electrophilic and nucleophilic attack, respectively. This information can elucidate the initial steps of degradation pathways.

Furthermore, theoretical models can be used to predict the Gibbs free energies of reaction for various degradation steps, providing a thermodynamic assessment of the feasibility of different pathways. Quantitative Structure-Activity Relationship (QSAR) models can also be employed to predict the toxicity and biodegradability of this compound and its degradation intermediates based on their molecular structure.

Table 3: List of Compounds Mentioned

Compound Name
This compound
N,N-dimethyl-p-phenylenediamine
2,3-dimethylaniline
2,4-dimethylaniline
Methyl Orange
Acid Orange 7
2-phenylenediamine
Bacillus cereus
2-aminoacetanilide
dianiline
4-anilino phenol
azobenzol
N-methyl-p-phenylenediamine

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for the separation and detailed analysis of N,N-Dimethyl-p-(2,3-xylylazo)aniline and its potential degradation products, which often include aromatic amines. The choice of technique is dictated by the analyte's properties and the matrix complexity.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the analysis of azo dyes. lcms.cz For related analytes like aromatic amines, which can be formed from the reductive cleavage of azo dyes, HPLC offers a reliable and efficient separation method. The use of a triple quadrupole mass spectrometer allows for unequivocal identification and quantification. lcms.cz The separation of 26 aromatic amines, for instance, has been successfully achieved by optimizing chromatographic conditions, including the selection of an appropriate column like the Agilent Poroshell 120 SB-C18. lcms.cz Liquid chromatography is often faster than traditional gas chromatography methods and excels in separating structural isomers, which is critical to avoid false positives. lcms.cz

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is another valuable technique, particularly for the analysis of related volatile analytes such as N,N-Dimethylaniline. osha.gov However, the direct analysis of some amines by GC can be challenging due to their polarity and potential for peak tailing. epa.gov To address this, derivatization techniques are sometimes employed. For example, the use of pentafluoropropionic acid anhydride (B1165640) (PFPA) has been shown to create derivatives of aromatic amines with high efficiency, suitable for GC-MS analysis. researchgate.net The choice of sampling media is also critical; for instance, in air analysis of N,N-Dimethylaniline, phosphoric acid-coated XAD-7 tubes have demonstrated good desorption and retention efficiencies. osha.gov

A comparison of typical chromatographic conditions for related analytes is presented below:

Table 1: Exemplary Chromatographic Conditions for Analytes Related to this compound

Technique Analyte Column Mobile Phase/Carrier Gas Detector
HPLCAromatic AminesAgilent Poroshell 120 SB-C18Acetonitrile (B52724), water, formic acidTriple Quadrupole MS lcms.cz
HPLCN,N-DimethylanilineNewcrom R1Acetonitrile, water, phosphoric acidMS (with formic acid instead of phosphoric acid) sielc.com
GCN,N-DimethylanilineNot specifiedNot specifiedFID osha.gov
GCAniline (B41778) and derivativesNot specifiedNot specifiedNitrogen Phosphorus Detector (NPD) epa.gov

Spectrophotometric Methods for Quantitative Analysis in Research Contexts

Spectrophotometry offers a straightforward and cost-effective approach for the quantitative analysis of azo dyes in research environments. These methods are based on the principle that the concentration of a colored compound in a solution is proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert law).

The UV-visible absorption spectrum of an azo dye like this compound is characterized by distinct absorption bands. For instance, studies on the interaction of p-Amino-N,N-dimethylaniline with ferric nitrate (B79036) in methanol (B129727) revealed the formation of a new complex with specific UV-visible absorption bands. tubitak.gov.tr From these spectra, key parameters such as the molar extinction coefficient (ε) and the association constant (K) can be calculated, providing quantitative insights into the compound's behavior and concentration. tubitak.gov.tr

In a typical research application, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The precision of spectrophotometric methods is often evaluated by calculating the rate constants of reactions and the half-life of complexes formed. tubitak.gov.tr

Sampling and Pre-concentration Methodologies for Trace Analysis in Controlled Research Environments

The detection and quantification of trace levels of this compound or its related aromatic amines in complex matrices often require a preliminary step of sampling and pre-concentration. These methodologies are designed to isolate and enrich the analytes of interest, thereby enhancing the sensitivity and selectivity of the subsequent analytical determination.

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration of organic compounds from liquid samples. researchgate.net It involves passing the sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. researchgate.net For the analysis of aromatic amines from azo dyes, SPE cartridges can be employed to clean up the sample and concentrate the analytes before LC-MS/MS analysis. namthao.com

Another effective pre-concentration technique is trace enrichment using column switching in HPLC. dcu.ie This method involves loading a large volume of the sample onto a pre-column, where the analytes are retained. The pre-column is then switched in-line with the analytical column, and the trapped analytes are eluted and separated. dcu.ie

For air sampling of related volatile compounds like N,N-Dimethylaniline, specialized sorbent tubes are utilized. A study by the Occupational Safety and Health Administration (OSHA) found that phosphoric acid-coated XAD-7 tubes were effective for collecting N,N-Dimethylaniline from the air. osha.gov The samples are collected by drawing a known volume of air through the tube, after which the analyte is desorbed for GC-FID analysis. osha.gov The retention efficiency of this method was found to be high, averaging 92%. osha.gov

The selection of an appropriate sampling and pre-concentration method is crucial for achieving the low detection limits required for trace analysis in controlled research settings.

Q & A

Basic Research Questions

Q. How can the crystal structure of N,N-Dimethyl-p-(2,3-xylylazo)aniline be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Use the SHELX suite (SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. For visualization, employ ORTEP-3 or WinGX to generate thermal ellipsoid plots and validate bond lengths/angles .
  • Key Considerations : Ensure crystals are of high quality (low mosaicity) and collect high-resolution data (<1.0 Å) to resolve azo-group geometry and methyl substituents.

Q. What are the recommended methods to assess environmental persistence of this compound?

  • Methodology : Conduct biodegradability tests using OECD 301 guidelines. reports trace recovery after 7 days in wastewater cultures, suggesting rapid degradation under aerobic conditions. Measure half-life via HPLC or GC-MS to track parent compound depletion. For soil mobility, calculate the octanol-water partition coefficient (log Kow = 4.58) to estimate Koc (7390), indicating strong adsorption to organic matter .

Q. How should researchers handle safety concerns related to its toxicity?

  • Methodology : Follow OSHA/NIOSH guidelines for carcinogens. Use fume hoods and personal protective equipment (PPE). Toxicity data ( ) show oral TDLo values (e.g., 1075 mg/kg in rats over 8 weeks) and mutagenicity (4 µg/plate in Ames test). Prioritize in vitro assays (e.g., micronucleus tests) before in vivo studies .

Advanced Research Questions

Q. How can structural isomers of this compound be distinguished analytically?

  • Methodology : Use high kinetic energy ion mobility spectrometry (HiKE-IMS) coupled with mass spectrometry. demonstrates that mobility shifts (e.g., 10–15 nm bathochromic shifts in frozen samples) can differentiate isomers like 3- vs. 4-substituted analogs. Optimize EDR/N values (40–90 Td) to maximize resolution .

Q. What experimental designs resolve contradictions in carcinogenicity data across species?

  • Methodology : Conduct comparative toxicogenomics. For example, reconcile rat liver tumor data () with negative results in primates by analyzing species-specific metabolic pathways (e.g., cytochrome P450 isoforms). Use RNA-seq to identify differentially expressed genes in exposed tissues .

Q. How does freezing affect the photostability of this compound?

  • Methodology : Simulate environmental conditions by freezing aqueous solutions (243–298 K) and irradiating with UV-Vis light. shows bathochromic shifts (10–15 nm) in ice matrices due to altered π-π* transitions. Monitor degradation products via LC-MS and compare kinetics to liquid-phase experiments .

Q. What computational approaches predict its bioaccumulation in aquatic ecosystems?

  • Methodology : Combine QSAR models with molecular dynamics (MD) simulations. Using log Kow = 4.58 ( ), estimate a bioconcentration factor (BCF) of 1780. Validate with MD studies of lipid bilayer interactions to assess membrane permeability .

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